molecular formula C22H25ClN4O2 B11366833 4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11366833
M. Wt: 412.9 g/mol
InChI Key: ZNENHRVQZCZHJV-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound with a unique structure that combines a benzodiazole core with a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

4-chloro-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C22H25ClN4O2/c1-15(2)27-20-8-7-18(24-22(28)16-3-5-17(23)6-4-16)13-19(20)25-21(27)14-26-9-11-29-12-10-26/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)

InChI Key

ZNENHRVQZCZHJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCOCC4

Origin of Product

United States

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